Furazolidone

Description

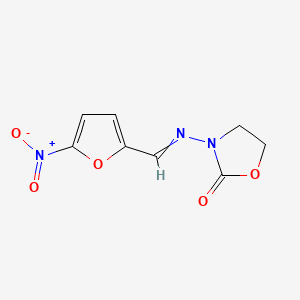

Furazolidone (C₈H₇N₃O₅) is a nitrofuran-class antimicrobial agent with the chemical name 3-((5-nitrofurfurylidene)amino)-2-oxazolidinone . It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, protozoa (e.g., Giardia intestinalis), and Helicobacter pylori . Its mechanism involves the inhibition of bacterial enzymes (e.g., acetyl coenzyme A formation) and generation of toxic nitro radicals that damage microbial DNA and cellular components .

This compound is widely used in low-resource settings due to its low cost, minimal resistance development, and efficacy in metronidazole-resistant infections . It is a key component of quadruple therapy for H. pylori eradication, particularly in China .

Properties

IUPAC Name |

3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJDBGFXBMTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041997 | |

| Record name | Furazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless solid; [Merck Index] | |

| Record name | Furazolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water (pH 6): approx 40 mg/l @ 25 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 763 | |

| Record name | FURAZOLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000026 [mmHg] | |

| Record name | Furazolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow crystals from DMF (N,N-dimethylformamide) | |

CAS No. |

67-45-8 | |

| Record name | Furazolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furazolidone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone, 3-[[(5-nitro-2-furanyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furazolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAZOLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 °C, MP: 254-256 °C (decomposes), MP: 275 °C (decomp) | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA6 (1986) 205 | |

| Record name | FURAZOLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Preparation of Beta-Hydroxyethyl Hydrazine

The synthesis begins with the production of β-hydroxyethyl hydrazine, a key intermediate. According to the method disclosed in CN102086194B, gaseous ethylene oxide is introduced into hydrazine hydrate at 65–70°C via a coil submerged in hot water. This exothermic reaction requires careful temperature control to prevent side reactions. Post-reaction, the mixture is distilled to remove excess hydrazine hydrate, followed by vacuum distillation at 130–140°C to isolate β-hydroxyethyl hydrazine with ≥70% purity.

Critical Parameters:

Synthesis of 3-Amido-2-Oxazolidinone

The β-hydroxyethyl hydrazine is cooled to 50°C and reacted with sodium methylate in methanol, followed by methyl carbonate addition. Heating to 70°C for ≥1 hour induces cyclization, forming 3-amido-2-oxazolidinone. Excess reagents are recovered via distillation, and the product is purified through vacuum distillation.

Yield Optimization:

Final Condensation to this compound

3-Amido-2-oxazolidinone is condensed with 5-nitrofurfural diacetate in aqueous hydrochloric acid. The reaction proceeds at 75–80°C for 40 minutes, followed by heating to 84–86°C to complete cyclization. Cooling to <60°C precipitates this compound, which is filtered and dried.

Purity Control:

-

Acid Concentration: Hydrochloric acid (10–15% w/w) ensures optimal protonation for condensation.

-

Temperature Gradients: Stepwise heating prevents thermal degradation of the nitro group.

Table 1: Reaction Conditions for this compound API Synthesis

| Step | Temperature (°C) | Time (min) | Key Reagents | Yield (%) |

|---|---|---|---|---|

| β-Hydroxyethyl Hydrazine | 65–70 | 30–60 | Ethylene oxide, H₂O | 70–75 |

| 3-Amido-2-Oxazolidinone | 70 | ≥60 | Sodium methylate | 85–90 |

| This compound Condensation | 75–86 | 70 | 5-Nitrofurfural diacetate | 78–82 |

Optimization of Reaction Conditions

The patented process emphasizes reagent recovery and waste reduction. For instance, hydrazine hydrate from vacuum distillation is recycled into subsequent batches, reducing raw material costs by ~20%. Additionally, substituting traditional distillation columns with coil-based reactors improves heat transfer efficiency, cutting reaction times by 15%.

Pharmaceutical Formulation of this compound Tablets

Granulation and Binder Selection

CN103271887B discloses a tablet formulation using a blend of binders (e.g., hydroxypropyl methylcellulose, polyvidone) and solubilizers (e.g., sodium lauryl sulfate, poloxamer). A 30% binder solution is prepared by dissolving maltodextrin (10g) and Macrogol 4000 (10g) in hot water, which enhances this compound’s wettability.

Table 2: Tablet Composition (Representative Batch)

| Component | Function | Quantity (g) | Percentage (%) |

|---|---|---|---|

| This compound | API | 100 | 63.7 |

| Pregelatinized Starch | Binder | 20 | 12.7 |

| Polyvidone | Disintegrant | 18 | 11.5 |

| Carboxymethyl Starch Sodium | Superdisintegrant | 10 | 6.4 |

| Magnesium Stearate | Lubricant | 1 | 0.6 |

Dissolution Enhancement

Incorporating Labrasol (4g) and poloxamer accelerates dissolution, achieving >80% drug release within 30 minutes. Fluidized-bed granulation with 12–30 mesh sieves ensures uniform particle size distribution, critical for tablet compaction.

Recent Advances in this compound Synthesis

Recent studies on hydrazone derivatives (e.g., isoniazid-sulfonate conjugates) highlight innovations in condensation reactions, though these focus on anticancer agents rather than this compound. However, techniques such as refluxing in ethanol with triethylamine could inspire solvent recovery systems for nitrofuran synthesis .

Chemical Reactions Analysis

Types of Reactions

Furazolidone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: The nitro group in this compound can be reduced by bacterial nitroreductases, leading to the formation of reactive intermediates.

Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and other oxidizing agents.

Reduction: Bacterial nitroreductases and reducing agents.

Substitution: Nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Various oxidized metabolites.

Reduction: Reactive intermediates that can bind to bacterial DNA.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Antimicrobial Activity

1.1. Helicobacter pylori Eradication

Furazolidone is particularly significant in the treatment of H. pylori infections, especially in regions with high antibiotic resistance. Research indicates that this compound-containing regimens demonstrate higher eradication rates compared to other antibiotics. A systematic review found that the eradication rates for this compound were 90% in per-protocol analyses, making it a potent option in quadruple therapy regimens .

Table 1: Efficacy of this compound in H. pylori Treatment

| Study Type | Duration (Days) | Dose (mg) | Cure Rate (%) ITT | Cure Rate (%) PP |

|---|---|---|---|---|

| Randomized Trials | 14 | 100 | 94.5 | 94.5 |

| Meta-Analysis | Varies | 200 | 80 | 87 |

| Sequential Therapy | 14 | 200 | 89 | 81 |

1.2. Veterinary Applications

In veterinary medicine, this compound has been used as a feed additive to combat bacterial infections in livestock. However, its use has been controversial due to potential mutagenic effects and regulatory bans in certain countries . A case study highlighted an incident of widespread contamination in poultry farms linked to this compound residues .

Oncological Applications

Recent studies have explored the anti-leukemic properties of this compound, particularly in acute myeloid leukemia (AML). In vitro studies have shown that this compound can induce apoptosis and inhibit the proliferation of AML cell lines at submicromolar concentrations .

Table 2: Anti-Leukemic Activity of this compound

| Cell Line | IC50 (µM) | Effect on Proliferation | Induced Apoptosis |

|---|---|---|---|

| Kasumi-1 | 10 | Significant inhibition | Yes |

| U937 | 20 | Moderate inhibition | Yes |

| HL-60 | 15 | Significant inhibition | Yes |

Safety and Adverse Effects

Despite its efficacy, the safety profile of this compound remains a concern. Reports have documented adverse effects such as pulmonary toxicity and hypersensitivity reactions during treatment for H. pylori infections . In a retrospective cohort study, two risk factors for this compound-associated fever were identified: female gender and concurrent use of clarithromycin .

Case Studies

Case Study 1: Pulmonary Toxicity

Two patients developed lung injuries characterized by fever and cough after receiving this compound for H. pylori treatment. Imaging revealed bilateral interstitial infiltrates, which improved upon discontinuation of the drug .

Case Study 2: Efficacy in Cholera

In a randomized controlled trial involving children with cholera, this compound was found to be clinically effective without significant toxicity, underscoring its utility in treating gastrointestinal infections .

Mechanism of Action

Furazolidone exerts its antibacterial and antiprotozoal effects by binding to bacterial DNA and inducing cross-links. This leads to high levels of mutations in the bacterial chromosome, ultimately inhibiting DNA replication and protein production. The compound also inhibits monoamine oxidase, which contributes to its antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Furazolidone shares structural similarities with other nitrofurans and nitroheterocyclic drugs (Table 1).

Table 1: Structural and Functional Comparison

pylori Eradication

- Study 1: A this compound-based quadruple therapy achieved an 85% eradication rate vs. 72% for standard therapy (P = 0.067), highlighting its non-inferiority .

- Study 2 : In China, this compound-containing triple therapies (PPI + bismuth) showed >90% success in metronidazole-resistant cases .

Table 2: Clinical Studies on H. pylori Therapy

Anti-Protozoal Activity

- This compound causes ultrastructural damage to Giardia intestinalis, depleting cytoplasmic glycogen and ribosomes, similar to metronidazole but with a distinct redox pathway .

Toxicity and Resistance

- Toxicity: this compound is associated with rare hepatotoxicity and neurotoxicity, leading to withdrawal in some markets .

- Resistance : Mutations in porD and oorD genes contribute to resistance, but rates remain low compared to metronidazole .

Biological Activity

Furazolidone, a nitrofuran derivative, is primarily known for its antibacterial and antiprotozoal properties. It has been widely used in treating gastrointestinal infections, particularly those caused by Helicobacter pylori, and is recognized for its effectiveness against various pathogens. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, safety profile, and notable case studies.

This compound exhibits its antibacterial activity through several mechanisms:

- DNA Interference : It binds to bacterial DNA and induces cross-linking, leading to mutations and impaired replication. This mechanism is particularly effective against bacteria like E. coli and H. pylori .

- Protein Synthesis Inhibition : The compound disrupts protein synthesis, which is crucial for bacterial growth and survival .

- Virulence Factor Modulation : Recent studies have shown that this compound can inhibit virulence factors in pathogens such as Pseudomonas aeruginosa, affecting biofilm formation and motility .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in various clinical settings:

- Helicobacter pylori Treatment : A meta-analysis indicated that this compound-containing regimens had higher eradication rates compared to other antibiotics, with a pooled eradication rate exceeding 90% . Notably, a low daily dose of 200 mg was well-tolerated over a 14-day regimen.

- Broad Antibacterial Spectrum : this compound is effective against a wide range of gastrointestinal pathogens, including Salmonella, Shigella, and Giardia lamblia .

Safety Profile

While generally considered safe, this compound has been associated with some adverse effects:

- Adverse Events (AEs) : A systematic review found no significant increase in total or severe AEs when comparing this compound with non-furazolidone regimens . However, elevated risks were noted at higher doses.

- Pulmonary Toxicity : Recent case studies have reported instances of lung injury associated with this compound treatment for H. pylori infection. Symptoms included fever, cough, and elevated eosinophil counts, which improved after discontinuation of the drug .

Case Study 1: Pulmonary Toxicity

Two patients treated with this compound for H. pylori infection developed pulmonary symptoms suggestive of drug-induced lung injury. Imaging revealed bilateral interstitial infiltrates, and symptoms resolved upon discontinuation of the drug .

Case Study 2: Efficacy Against Pseudomonas aeruginosa

In a laboratory study using C. elegans models, this compound significantly reduced infection rates from P. aeruginosa. It inhibited biofilm production and quorum sensing (QS) systems, demonstrating its potential as an anti-virulence agent .

Comparative Efficacy Table

| Pathogen | Efficacy of this compound | Notes |

|---|---|---|

| Helicobacter pylori | High | Eradication rates >90% in combination therapies |

| E. coli | Moderate | Effective against various strains |

| Salmonella spp. | High | Broad-spectrum activity against gastrointestinal pathogens |

| Pseudomonas aeruginosa | Moderate | Inhibits biofilm formation and virulence factors |

Q & A

Q. What are the key chemical identifiers and safety classifications of furazolidone for laboratory use?

this compound (IUPAC: 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one) has a molecular formula of C₈H₇N₃O₅ and a molecular weight of 225.16 g/mol. It is classified under GHS for reproductive toxicity (Category 2) and aquatic toxicity (acute and chronic, Category 3). Safety protocols mandate avoiding environmental release, using personal protective equipment (PPE), and storing in locked facilities .

Q. How does this compound exert its antibacterial and antiprotozoal effects in experimental models?

this compound inhibits bacterial DNA synthesis via nitroreductase-mediated production of reactive intermediates. It also suppresses monoamine oxidase (MAO) and diamine oxidase (DAO) activities, which may contribute to its antiprotozoal effects. These mechanisms are dose-dependent and vary across species, necessitating species-specific validation in preclinical studies .

Q. What methodological frameworks are recommended for designing studies on this compound’s efficacy?

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions. For example:

- Population : H. pylori-infected patients.

- Intervention : this compound-containing triple therapy (e.g., 100–200 mg/day).

- Comparison : Non-furazolidone regimens (e.g., clarithromycin-based).

- Outcome : Eradication rates and adverse event (AE) incidence.

- Time : 7–14 days. This ensures measurable, relevant outcomes aligned with clinical guidelines .

Advanced Research Questions

Q. How should researchers address contradictions in efficacy and safety data across this compound studies?

Conflicting results (e.g., high-dose efficacy vs. increased nausea/dizziness risk) require sensitivity and subgroup analyses. For instance, meta-analyses show that total AE risk (RR 1.04, 95% CI 0.89–1.21) remains comparable between this compound and non-furazolidone regimens, but high-dose this compound (600 mg/day) increases nausea (RR 4.63) and dizziness (RR 12.28). Use stratified randomization and covariate adjustment to isolate dose-dependent effects .

Q. What experimental protocols mitigate this compound’s reproductive and aquatic toxicity in lab settings?

- Reproductive Toxicity : Adhere to GHS Category 2 guidelines (H361). Use secondary containment for handling, and restrict access to reproductive toxicity labs.

- Aquatic Toxicity : Avoid environmental discharge (H412). Dispose of waste via approved facilities (EPA TSCA compliance) . Include toxicity screening in preclinical workflows using zebrafish or Daphnia models.

Q. How can terahertz (THz) spectroscopy enhance trace detection of this compound in pharmacokinetic studies?

THz meta-surface sensors detect this compound at concentrations as low as 10 mg/dL via resonant frequency shifts. This method improves sensitivity over HPLC by amplifying interactions between THz waves and nitro groups. Calibrate sensors with standard solutions (10–1000 mg/dL) and validate with spiked biological matrices .

Q. What statistical approaches optimize dose-response modeling for this compound?

Use nonlinear mixed-effects models (NLMEM) to analyze dose-dependent efficacy and AE thresholds. For example, multivariate analysis shows therapeutic success (OR 1.5, 95% CI 1.3–2.7) peaks at 200 mg/day, while AE risk (OR 2.3, 95% CI 1.7–3.2) escalates beyond 400 mg/day. Bootstrap resampling reduces variability in small-sample studies .

Q. How should researchers evaluate this compound’s carcinogenic potential given limited human data?

Preclinical carcinogenicity studies are critical. Use in vitro assays (Ames test, micronucleus) and in vivo rodent models (2-year bioassays) to assess genotoxicity. Prioritize studies with exposure durations >14 days, as short-term trials lack sensitivity. Reference IARC guidelines for nitroimidazole analogs .

Methodological and Ethical Considerations

Q. What protocols ensure compliance with ethical standards in this compound trials?

- Obtain informed consent highlighting reproductive toxicity risks (GHS Category 2).

- Monitor hematological parameters (e.g., anemia risk in infants) and exclude vulnerable populations (pregnant individuals, neonates).

- Submit protocols to institutional review boards (IRBs) for FINER criteria assessment (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can environmental contamination by this compound be minimized in wastewater from labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.